Cas no 1479386-87-2 (1-amino-3-(2-bromo-4-fluorophenyl)propan-2-ol)
1-amino-3-(2-bromo-4-fluorophenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-amino-3-(2-bromo-4-fluorophenyl)propan-2-ol
- Benzeneethanol, α-(aminomethyl)-2-bromo-4-fluoro-
- 1479386-87-2
- SCHEMBL19346726
- CS-0352693
- EN300-1895542
- AKOS015329354
-
- Inchi: 1S/C9H11BrFNO/c10-9-4-7(11)2-1-6(9)3-8(13)5-12/h1-2,4,8,13H,3,5,12H2
- InChI Key: LIBZYBWDTWMCKD-UHFFFAOYSA-N
- SMILES: C(C1C=CC(F)=CC=1Br)C(O)CN
Computed Properties
- Exact Mass: 247.00080g/mol
- Monoisotopic Mass: 247.00080g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 1.543±0.06 g/cm3(Predicted)
- Boiling Point: 362.5±42.0 °C(Predicted)
- pka: 12.35±0.35(Predicted)
1-amino-3-(2-bromo-4-fluorophenyl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1895542-0.05g |
1-amino-3-(2-bromo-4-fluorophenyl)propan-2-ol |
1479386-87-2 | 0.05g |
$707.0 | 2023-09-18 | ||
| Enamine | EN300-1895542-0.1g |
1-amino-3-(2-bromo-4-fluorophenyl)propan-2-ol |
1479386-87-2 | 0.1g |
$741.0 | 2023-09-18 | ||
| Enamine | EN300-1895542-0.25g |
1-amino-3-(2-bromo-4-fluorophenyl)propan-2-ol |
1479386-87-2 | 0.25g |
$774.0 | 2023-09-18 | ||
| Enamine | EN300-1895542-0.5g |
1-amino-3-(2-bromo-4-fluorophenyl)propan-2-ol |
1479386-87-2 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1895542-1.0g |
1-amino-3-(2-bromo-4-fluorophenyl)propan-2-ol |
1479386-87-2 | 1g |
$1256.0 | 2023-06-01 | ||
| Enamine | EN300-1895542-2.5g |
1-amino-3-(2-bromo-4-fluorophenyl)propan-2-ol |
1479386-87-2 | 2.5g |
$1650.0 | 2023-09-18 | ||
| Enamine | EN300-1895542-5.0g |
1-amino-3-(2-bromo-4-fluorophenyl)propan-2-ol |
1479386-87-2 | 5g |
$3645.0 | 2023-06-01 | ||
| Enamine | EN300-1895542-10.0g |
1-amino-3-(2-bromo-4-fluorophenyl)propan-2-ol |
1479386-87-2 | 10g |
$5405.0 | 2023-06-01 | ||
| Enamine | EN300-1895542-1g |
1-amino-3-(2-bromo-4-fluorophenyl)propan-2-ol |
1479386-87-2 | 1g |
$842.0 | 2023-09-18 | ||
| Enamine | EN300-1895542-5g |
1-amino-3-(2-bromo-4-fluorophenyl)propan-2-ol |
1479386-87-2 | 5g |
$2443.0 | 2023-09-18 |
1-amino-3-(2-bromo-4-fluorophenyl)propan-2-ol Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 1-amino-3-(2-bromo-4-fluorophenyl)propan-2-ol
Research Brief on 1-amino-3-(2-bromo-4-fluorophenyl)propan-2-ol (CAS: 1479386-87-2): Recent Advances and Applications
The compound 1-amino-3-(2-bromo-4-fluorophenyl)propan-2-ol (CAS: 1479386-87-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile building block for drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and applications in pharmaceutical research.
Recent studies have highlighted the role of 1-amino-3-(2-bromo-4-fluorophenyl)propan-2-ol as a key intermediate in the synthesis of novel β-adrenergic receptor ligands. The presence of both bromo and fluoro substituents on the phenyl ring, combined with the amino alcohol moiety, provides a unique scaffold for modulating receptor binding affinity and selectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in developing selective β2-agonists with improved metabolic stability.
In terms of synthetic methodology, advancements have been made in the enantioselective preparation of this compound. Researchers at the University of Tokyo recently reported (2024, Organic Letters) a catalytic asymmetric synthesis route using a chiral oxazaborolidine catalyst, achieving >95% ee. This development is particularly significant for pharmaceutical applications where enantiopurity is crucial for biological activity and safety profiles.
The compound's potential in CNS drug development has also been explored. Neuropharmacological studies indicate that derivatives of 1-amino-3-(2-bromo-4-fluorophenyl)propan-2-ol show promising activity as dopamine D2 receptor modulators, with potential applications in treating neurological disorders. However, further in vivo studies are needed to fully characterize its pharmacokinetic properties and therapeutic potential.
From a safety and toxicology perspective, preliminary data suggest that the compound exhibits moderate metabolic stability in human liver microsomes, with the bromo substituent potentially contributing to reactive metabolite formation. Researchers recommend structural modifications to improve metabolic stability while maintaining the desired pharmacological activity.
Looking forward, 1-amino-3-(2-bromo-4-fluorophenyl)propan-2-ol represents a promising scaffold for further medicinal chemistry optimization. Its unique structural features offer multiple points for diversification, making it particularly valuable for fragment-based drug discovery approaches. Future research directions should focus on expanding its application in targeted therapies and exploring its potential in combination therapies for complex diseases.
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